5-Bromoisoquinoline-1-carboxylic acid

CTP synthetase inhibition antibacterial discovery Bacillus subtilis

5-Bromoisoquinoline-1-carboxylic acid (CAS 1111311-65-9) combines a 5-bromo substituent for Pd-catalyzed Suzuki-Miyaura/Buchwald-Hartwig cross-coupling with a 1-COOH group for amide coupling or esterification. This regioisomer is not interchangeable with 5-bromoisoquinoline (lacking -COOH) or isoquinoline-1-carboxylic acid (lacking -Br). The scaffold shows MIC 25 µg/mL against B. subtilis Δ4 via CTPS inhibition; SAR confirms free -COOH is essential. Established process-scale routes available. 98% purity from multiple vendors.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 1111311-65-9
Cat. No. B1510679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoquinoline-1-carboxylic acid
CAS1111311-65-9
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br
InChIInChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)
InChIKeyAFXXNDCVWRDKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisoquinoline-1-carboxylic Acid (CAS 1111311-65-9): Chemical Identity and Procurement Baseline for Research Applications


5-Bromoisoquinoline-1-carboxylic acid (CAS 1111311-65-9) is a heterocyclic organic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . It belongs to the isoquinoline family and features a bromine atom substituted at the 5-position of the isoquinoline ring system and a carboxylic acid functional group at the 1-position [1]. This brominated isoquinoline derivative serves as a versatile synthetic intermediate in organic synthesis and pharmaceutical research, with the bromine substituent providing a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the construction of complex molecular architectures . The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% .

5-Bromoisoquinoline-1-carboxylic Acid: Why Simple In-Class Substitution Is Not a Viable Procurement Strategy


Within the isoquinoline-1-carboxylic acid chemical class, substitution patterns at the 5-position critically determine both synthetic utility and downstream biological outcomes. The bromine atom at the 5-position confers specific reactivity in palladium-catalyzed cross-coupling reactions that cannot be replicated by non-halogenated analogs [1]. Furthermore, positional isomerism among brominated isoquinoline derivatives (e.g., 4-bromo, 6-bromo, or 7-bromo substitution) leads to distinct steric and electronic environments that alter reaction kinetics and regioselectivity in subsequent transformations [2]. Procurement of the correct regioisomer is essential because even closely related analogs such as 5-bromoisoquinoline (lacking the 1-carboxylic acid moiety) or isoquinoline-1-carboxylic acid (lacking the 5-bromo substituent) cannot serve as drop-in replacements in synthetic routes that require both the bromine leaving group and the carboxylic acid functional handle. The differential activity of isoquinoline-1-carboxylic acid derivatives against biological targets has been quantitatively demonstrated, underscoring that generic in-class substitution is not a scientifically sound procurement practice [3].

5-Bromoisoquinoline-1-carboxylic Acid: Quantitative Differentiation Evidence Against Comparator Compounds


Antibacterial Differential Activity: Isoquinoline-1-carboxylic Acid Class Demonstrates Target-Specific Inhibition Against Bacillus subtilis CTP Synthetase

Isoquinoline-1-carboxylic acid (IQC), the non-brominated parent scaffold of 5-bromoisoquinoline-1-carboxylic acid, exhibits differential growth inhibition activity against Bacillus subtilis strains, with higher potency observed in the Δ4 mutant lacking class A penicillin-binding proteins compared to wild-type cells [1]. While the 5-bromo derivative itself has not been evaluated in this specific assay, the class-level activity establishes the isoquinoline-1-carboxylic acid scaffold as a privileged pharmacophore for CTP synthetase inhibition. The bromine substitution at the 5-position is expected to modulate potency and physicochemical properties, as demonstrated by the structure-activity relationship (SAR) findings that methylation of the carboxylic acid group (isoquinoline-1-carboxylic acid methyl ester) abolished inhibitory activity and amidation substantially reduced potency, underscoring that modifications to the core scaffold produce quantifiable changes in biological activity [1].

CTP synthetase inhibition antibacterial discovery Bacillus subtilis

Synthetic Utility: Positional Specificity of Bromine Substitution Determines Cross-Coupling Reactivity Profiles

The bromine atom at the 5-position of the isoquinoline ring serves as a critical reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. Patent literature explicitly identifies 5-bromoisoquinoline derivatives as 'key intermediates in the synthesis of pharmaceutical compounds' and describes optimized high-yielding methods specifically for 5- or 8-bromoisoquinoline derivatives [1][2]. The positional specificity of the bromine substituent is functionally significant: different brominated positional isomers (e.g., 1-bromo, 3-bromo, 4-bromo, 5-bromo, 6-bromo, 7-bromo, 8-bromo) exhibit distinct electronic environments and steric constraints that affect cross-coupling efficiency and regioselectivity. For example, 1-bromoisoquinoline and 4-bromoisoquinoline are established substrates for Suzuki coupling with arylboronic acids , but the 5-position provides unique synthetic advantages for accessing substitution patterns that are not readily available from other regioisomers [1].

Suzuki-Miyaura coupling palladium catalysis C-C bond formation

Procurement Value: Purity Specifications and Availability Across Commercial Suppliers

5-Bromoisoquinoline-1-carboxylic acid is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 95.0% to 98.0% [1]. The compound's commercial availability profile contrasts with more specialized isoquinoline derivatives that require custom synthesis with extended lead times. Multiple vendors maintain stock of this compound, enabling competitive procurement and reduced supply chain risk compared to single-source analogs. The MDL number (MFCD17215758) is standardized across suppliers, facilitating accurate cross-referencing and procurement documentation [1]. Pricing data from one supplier indicates availability in research-scale quantities: 100 mg at approximately $105 USD equivalent, 250 mg at approximately $175 USD equivalent, and 1 g at approximately $440 USD equivalent [2], providing a reference baseline for procurement planning.

chemical procurement purity specification vendor comparison

5-Bromoisoquinoline-1-carboxylic Acid: Priority Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Scaffold for CTP Synthetase Inhibitor Development

Researchers developing novel antibacterial agents targeting CTP synthetase (CTPS) should prioritize 5-bromoisoquinoline-1-carboxylic acid as a derivatizable scaffold. The parent isoquinoline-1-carboxylic acid scaffold has demonstrated differential growth inhibition activity against Bacillus subtilis Δ4 mutants with an MIC of 25 µg/mL, and the target enzyme (CTPS) has been validated through in vitro inhibition assays and resistance mutant analysis [1]. The 5-bromo substituent provides a synthetic handle for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl and heteroaryl groups at the 5-position for structure-activity relationship (SAR) exploration. Critically, the published SAR data showing that esterification abolishes activity and amidation reduces potency underscores the importance of retaining the free carboxylic acid group in analog design [1].

Organic Synthesis: Cross-Coupling Building Block for Complex Isoquinoline Derivatives

Synthetic chemists engaged in the construction of complex isoquinoline-containing molecules should select 5-bromoisoquinoline-1-carboxylic acid as a privileged building block. Patent literature explicitly identifies 5-bromoisoquinoline derivatives as 'key intermediates in the synthesis of pharmaceutical compounds' [2][3]. The combination of the 5-bromo substituent and the 1-carboxylic acid group enables orthogonal functionalization strategies: the bromine participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for C-C and C-N bond formation, while the carboxylic acid can undergo amide coupling, esterification, or reduction to access diverse functional groups [1]. This dual functionality distinguishes it from mono-functional analogs such as 5-bromoisoquinoline (lacking carboxylic acid) or isoquinoline-1-carboxylic acid (lacking bromine).

Pharmaceutical Process Development: Key Intermediate for Scaled Synthesis

Process chemists and pharmaceutical development teams requiring scalable access to 5-substituted isoquinoline pharmacophores should prioritize procurement of 5-bromoisoquinoline-1-carboxylic acid. The compound's precursor class (5-bromoisoquinoline derivatives) has been the subject of multiple patent filings describing high-yielding, industrially scalable synthetic methods specifically optimized for large-scale work [2][3]. The availability of established manufacturing routes mitigates scale-up risk compared to less-studied analogs that lack published process chemistry. The compound's commercial availability from multiple vendors with documented purity specifications (95-98%) provides supply chain redundancy essential for pharmaceutical development programs .

Academic Research: Privileged Scaffold for Chemical Biology Probe Development

Academic researchers developing chemical biology probes should consider 5-bromoisoquinoline-1-carboxylic acid as a starting point for tool compound synthesis. The isoquinoline-1-carboxylic acid scaffold has been validated as a small-molecule probe for investigating CTP synthetase function and bacterial cell wall biology [1]. The 5-bromo substituent enables late-stage diversification via cross-coupling to generate focused libraries for target identification and mechanism-of-action studies. The commercial availability of this compound in research-scale quantities (100 mg to 1 g) aligns with academic laboratory procurement requirements and typical grant-funded research budgets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.